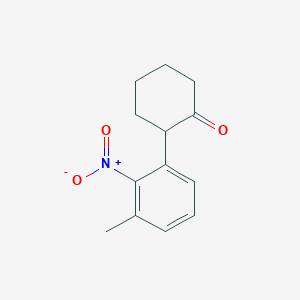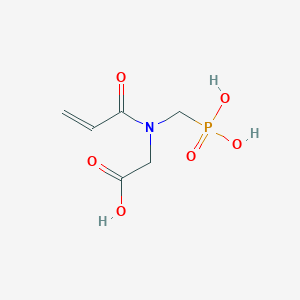silane CAS No. 917837-02-6](/img/structure/B14184981.png)
[3-(Ethenesulfonyl)prop-2-en-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: is a unique organosilicon compound characterized by the presence of both ethenesulfonyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Allyltrimethylsilane+Ethenesulfonyl chloride→3-(Ethenesulfonyl)prop-2-en-1-ylsilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group, converting it into sulfinyl or sulfhydryl groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify their properties, such as enhancing thermal stability or introducing functional groups.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane largely depends on the specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: can be compared with other organosilicon compounds such as allyltrimethylsilane and ethenesulfonyl chloride.
Uniqueness:
Functional Groups: The presence of both ethenesulfonyl and trimethylsilyl groups makes it unique, offering a combination of reactivity and stability.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
917837-02-6 |
|---|---|
Molekularformel |
C8H16O2SSi |
Molekulargewicht |
204.36 g/mol |
IUPAC-Name |
3-ethenylsulfonylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C8H16O2SSi/c1-5-11(9,10)7-6-8-12(2,3)4/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
ZBUKLTSJEKJNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=CS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)


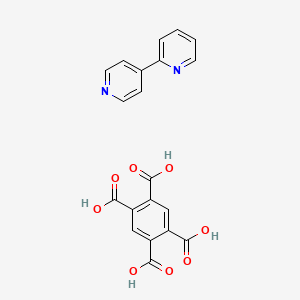

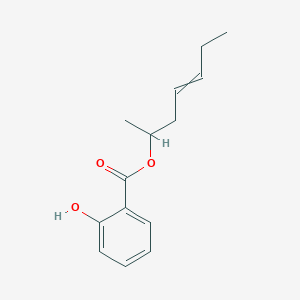
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
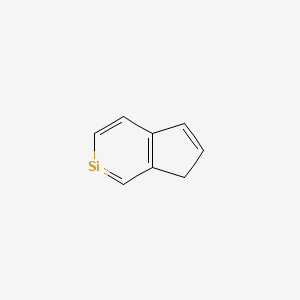
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
